molecular formula C17H25N3O B2566434 N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide CAS No. 2128221-58-7

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide

Cat. No.: B2566434
CAS No.: 2128221-58-7
M. Wt: 287.407
InChI Key: AGVUCHLNLMQULT-UHFFFAOYSA-N
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Description

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a cyanocyclohexyl moiety, and a pyrrole carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide typically involves multiple steps:

  • Formation of the Cyanocyclohexyl Intermediate: : The initial step involves the preparation of 4-tert-butyl-1-cyanocyclohexane. This can be achieved through the cyanation of 4-tert-butylcyclohexanone using reagents such as sodium cyanide (NaCN) in the presence of a suitable catalyst.

  • Pyrrole Formation: : The next step involves the synthesis of the pyrrole ring. This can be done through the condensation of a suitable precursor, such as 2-methyl-1H-pyrrole-3-carboxylic acid, with the cyanocyclohexyl intermediate under acidic or basic conditions.

  • Amidation Reaction: : The final step is the amidation reaction, where the carboxylic acid group of the pyrrole derivative reacts with an amine to form the carboxamide. This step may require the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

  • Substitution: : The compound can participate in substitution reactions, especially at the tert-butyl group or the pyrrole ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and alcohols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of small molecules with biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide
  • 3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide
  • N-(4-Tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide

Uniqueness

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-12-14(7-10-19-12)15(21)20-17(11-18)8-5-13(6-9-17)16(2,3)4/h7,10,13,19H,5-6,8-9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVUCHLNLMQULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C(=O)NC2(CCC(CC2)C(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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